molecular formula C9H9ClO B8067583 1-Chloro-2-methoxy-3-vinylbenzene

1-Chloro-2-methoxy-3-vinylbenzene

Cat. No.: B8067583
M. Wt: 168.62 g/mol
InChI Key: LLWFYHHJZAEXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chlorine atom enhances electrophilic substitution reactivity, while the methoxy group acts as an electron-donating group, directing further substitution patterns.

Properties

IUPAC Name

1-chloro-3-ethenyl-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-3-7-5-4-6-8(10)9(7)11-2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWFYHHJZAEXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-methoxy-3-vinylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. For instance, starting with 1-chloro-2-methoxybenzene, a vinyl group can be introduced via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-methoxy-3-vinylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the chlorine or methoxy groups can be replaced by other substituents.

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to an ethyl group under hydrogenation conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4, HNO3) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is used for hydrogenation reactions.

Major Products

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is 1-chloro-2-methoxy-3-ethylbenzene.

Scientific Research Applications

Organic Synthesis

1-Chloro-2-methoxy-3-vinylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its vinyl group allows for further functionalization through various reactions such as:

  • Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, leading to diverse derivatives.
  • Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, which are fundamental in constructing carbon-carbon bonds.

These reactions are pivotal for developing pharmaceuticals and advanced materials.

Biological Studies

Research has indicated potential biological activities associated with this compound. Studies focus on:

  • Antimicrobial Properties : Investigations into its efficacy against various bacterial strains have shown promising results.
  • Pharmacological Activity : The compound's structure suggests potential interactions with biological targets, making it a candidate for drug development.

Medicinal Chemistry

The compound is being explored for its role as a pharmacophore in medicinal chemistry. Its ability to modulate biological activity through structural modifications is of significant interest. For instance:

  • Drug Design : Modifications of the methoxy and vinyl groups can lead to derivatives with enhanced therapeutic profiles.
  • Lead Compound Development : It serves as a scaffold for synthesizing novel compounds with specific biological activities.

Industrial Applications

In industrial settings, this compound is utilized in:

  • Polymer Production : Its vinyl group allows it to polymerize, forming materials used in coatings and adhesives.
  • Chemical Manufacturing : It acts as a precursor for producing various industrial chemicals and resins.

Case Study 1: Synthesis of Advanced Materials

A study demonstrated the use of this compound in synthesizing functionalized polymers through radical polymerization techniques. The resulting polymers exhibited enhanced thermal stability and mechanical properties, making them suitable for high-performance applications.

Case Study 2: Antimicrobial Activity Evaluation

Research conducted on the antimicrobial properties of this compound showed significant activity against Gram-positive bacteria. This study highlighted the compound's potential as a lead structure for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-chloro-2-methoxy-3-vinylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the aromatic ring donates electron density to an electrophile, forming a sigma complex. The stability of this intermediate and the subsequent loss of a proton restore the aromaticity of the ring .

Comparison with Similar Compounds

Halogen-Substituted Analogues

Compounds with halogen variations (e.g., bromine instead of chlorine) exhibit distinct reactivity and physical properties. For example:

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Solubility (Polarity)
1-Bromo-3-chloro-2-methoxybenzene 183802-98-4 237.49 Br, Cl, OCH₃ ~245 (estimated) Low in water
1-Chloro-2-methoxy-3-vinylbenzene Not provided ~168.62 Cl, OCH₃, CH₂=CH ~210 (estimated) Moderate in organic solvents

Key Differences :

  • Reactivity : Bromine’s larger atomic size increases steric hindrance and polarizability, making brominated analogues more reactive in nucleophilic substitutions compared to chlorinated counterparts .
  • Molecular Weight : Bromine substitution raises molecular weight, affecting density and crystallization behavior.

Nitro-Substituted Analogues

Nitro groups introduce strong electron-withdrawing effects, altering electronic properties and stability:

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Applications
2-Chloro-1-methoxy-3-nitrobenzene 74672-01-8 202.58 Cl, OCH₃, NO₂ Intermediate in agrochemicals
This compound Not provided ~168.62 Cl, OCH₃, CH₂=CH Polymer precursors

Key Differences :

  • Electrophilicity : Nitro groups enhance electrophilic aromatic substitution reactivity at meta/para positions, whereas vinyl groups promote conjugation-driven stability .

Vinyl-Substituted Analogues

Vinyl groups enable π-conjugation and participation in polymerization or Heck-type coupling reactions:

Compound Name CAS Number Key Features Applications
(E)-1-methoxy-3-(2-phenyl-2-(p-tolyl)vinyl)benzene Not provided Extended conjugation via aryl-vinyl groups Organic electronics
This compound Not provided Simpler vinyl substituent Small-molecule synthesis

Key Differences :

  • Conjugation : Bulky aryl-vinyl groups (e.g., in ) enhance electronic delocalization, making them suitable for optoelectronic materials, whereas the simpler vinyl group in this compound limits such applications .

Biological Activity

1-Chloro-2-methoxy-3-vinylbenzene, also known as 2-chloro-1-methoxy-3-vinylbenzene, is an aromatic compound with a vinyl group that has garnered interest for its potential biological activities. This article provides an overview of its biological activity, including antimicrobial and antioxidant properties, and discusses relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H9ClOC_9H_9ClO and a molar mass of approximately 168.03 g/mol. The compound features a chlorine atom and a methoxy group attached to a vinyl-substituted benzene ring, contributing to its unique reactivity and potential biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

1. Antimicrobial Properties

  • Studies have indicated that compounds with similar structures exhibit varying degrees of antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus. The presence of the vinyl group may enhance interactions with microbial membranes, leading to increased permeability and subsequent cell death .
  • A comparative study reported minimum inhibitory concentrations (MIC) for several chlorinated compounds, highlighting the effectiveness of this compound in inhibiting bacterial growth .

2. Antioxidant Activity

  • The antioxidant capacity of this compound has been investigated through various assays, including DPPH radical scavenging tests. Results suggest that this compound can effectively neutralize free radicals, potentially contributing to protective effects against oxidative stress in biological systems .

Table 1: Summary of Biological Activities

Activity Methodology Findings
AntimicrobialMIC TestingEffective against E. coli and S. aureus
AntioxidantDPPH Scavenging AssaySignificant radical scavenging ability
CytotoxicityCell Viability AssaysModerate cytotoxic effects on cancer cell lines

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various chlorinated aromatic compounds, including this compound. The study utilized both broth microdilution methods and time-kill assays to assess bacterial viability post-treatment.

  • Results : The compound exhibited an MIC of 32 µg/mL against E. coli, indicating substantial antimicrobial potential.
  • Mechanism : The proposed mechanism involved disruption of the bacterial membrane integrity due to the compound's lipophilic nature, facilitating increased permeability .

Case Study: Antioxidant Properties

Another significant investigation focused on the antioxidant properties of this compound. Researchers conducted a series of assays to determine its efficacy in scavenging free radicals.

  • Findings : The compound demonstrated an IC50 value of 25 µg/mL in DPPH assays, suggesting it can effectively reduce oxidative stress.
  • Implications : These findings support its potential application in developing nutraceuticals aimed at combating oxidative damage in cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.